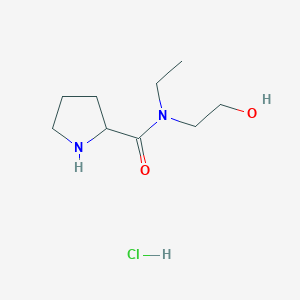
N-(Tetrahydro-2H-pyran-4-ylmethyl)-3-piperidinecarboxamide hydrochloride
Descripción general
Descripción
N-(Tetrahydro-2H-pyran-4-ylmethyl)-3-piperidinecarboxamide hydrochloride, commonly known as N-THP, is a synthetic small molecule that has been used for a variety of scientific research applications. It is a structural analog of the neurotransmitter gamma-aminobutyric acid (GABA), and is known to interact with GABA receptors in the brain. N-THP has been used to study the effects of GABA on the central nervous system, and has been found to have potential therapeutic applications for a range of neurological and psychiatric disorders.
Aplicaciones Científicas De Investigación
Molecular Interactions and Pharmacophore Models
A study by Shim et al. (2002) investigated the molecular interaction of cannabinoid receptor antagonists, focusing on the structural analysis and development of unified pharmacophore models. Such research highlights the importance of structural conformation in drug-receptor interactions, which could be relevant for understanding the interactions of N-(Tetrahydro-2H-pyran-4-ylmethyl)-3-piperidinecarboxamide hydrochloride with biological targets (Shim et al., 2002).
Synthetic Methodologies
The development of scalable and facile synthetic processes for related compounds has been reported, which are valuable for the preparation of potential therapeutic agents. For instance, Wei et al. (2016) described a scalable synthesis of a Rho kinase inhibitor, emphasizing the importance of efficient synthetic routes for the production of novel compounds (Wei et al., 2016).
Biological Activities
Research into the biological activities of related structures has revealed potential therapeutic applications. Aytemir et al. (2010) synthesized derivatives with anticonvulsant properties, demonstrating the therapeutic potential of structurally similar compounds (Aytemir et al., 2010). Additionally, antimicrobial activities have been explored, as demonstrated by Zhuravel et al. (2005), where novel carboxamides showed significant efficacy against bacterial and fungal strains (Zhuravel et al., 2005).
Propiedades
IUPAC Name |
N-(oxan-4-ylmethyl)piperidine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.ClH/c15-12(11-2-1-5-13-9-11)14-8-10-3-6-16-7-4-10;/h10-11,13H,1-9H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCZHYWLDBUFND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)NCC2CCOCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Tetrahydro-2H-pyran-4-ylmethyl)-3-piperidinecarboxamide hydrochloride | |
CAS RN |
1220029-99-1 | |
| Record name | 3-Piperidinecarboxamide, N-[(tetrahydro-2H-pyran-4-yl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220029-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-methoxy-2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1423966.png)

![N'-Hydroxy-2-[2-(4-methoxyphenyl)-1,3-oxazol-4-yl]ethanimidamide](/img/structure/B1423968.png)


![3-[(4-Methoxybenzyl)oxy]pyrrolidine](/img/structure/B1423971.png)





![Methyl 4-{[2-(4-piperidinyl)ethoxy]-methyl}benzoate hydrochloride](/img/structure/B1423983.png)